molecular formula C23H15F3N4O B2419777 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 866896-43-7

4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Numéro de catalogue: B2419777
Numéro CAS: 866896-43-7
Poids moléculaire: 420.395
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the triazoloquinazoline core makes this compound particularly interesting for medicinal chemistry research.

Propriétés

IUPAC Name

4-benzyl-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O/c24-23(25,26)17-12-10-16(11-13-17)20-27-28-22-29(14-15-6-2-1-3-7-15)21(31)18-8-4-5-9-19(18)30(20)22/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOQLNHZMKWAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Structural Analysis and Key Functional Groups

Molecular Architecture

The compound (C₂₃H₁₅F₃N₄O, MW 420.4 g/mol) features a fused triazoloquinazolinone core substituted with a benzyl group at position 4 and a 4-(trifluoromethyl)phenyl group at position 1. The SMILES string C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)C(F)(F)F highlights the connectivity:

  • Quinazolinone backbone : A bicyclic system with a ketone oxygen at position 5.
  • Triazole ring : Fused at positions 4 and 3-a of the quinazolinone.
  • Benzyl substituent : Attached to the nitrogen at position 4.
  • 4-(Trifluoromethyl)phenyl group : Linked to the triazole nitrogen at position 1.

Spectroscopic Identifiers

  • InChIKey : WGOQLNHZMKWAIH-UHFFFAOYSA-N.
  • CAS Registry : 866896-43-7.

Synthetic Strategies for Triazoloquinazolinone Derivatives

Core Ring Formation

The triazolo[4,3-a]quinazolin-5-one scaffold is typically constructed via cyclocondensation reactions. Two primary approaches dominate literature:

Quinazolinone Precursor Route
  • Quinazolinone synthesis : Anthranilic acid derivatives react with benzoyl chloride or urea to form 4-hydroxyquinazolinones.
  • Triazole annulation : Treatment with hydrazine or its derivatives induces cyclization, forming the triazole ring.
Triazole-First Approach
  • Pre-formed 1,2,4-triazoles undergo Friedländer-type reactions with ketones to assemble the quinazolinone moiety.

Substituent Introduction: Benzyl and Trifluoromethyl Groups

Benzylation at Position 4

The benzyl group is introduced via nucleophilic alkylation:

  • Reagents : Benzyl chloride/bromide in the presence of bases (K₂CO₃, NaH).
  • Solvents : Polar aprotic media (DMF, DMSO) at 60–100°C.

4-(Trifluoromethyl)phenyl Incorporation

The trifluoromethyl (CF₃) group poses synthetic challenges due to its electron-withdrawing nature. Patent WO2016125185A2 outlines fluorination methods applicable to aromatic systems:

Direct Trifluoromethylation
  • Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) facilitates electrophilic trifluoromethylation.
  • Conditions : Catalytic CuI, DMF, 80°C.
Cross-Coupling Strategies
  • Suzuki-Miyaura coupling using 4-(trifluoromethyl)phenylboronic acid and a halogenated triazole precursor.
  • Catalyst : Pd(PPh₃)₄; Base : Na₂CO₃; Solvent : THF/H₂O.

Hypothetical Synthesis Pathway

A plausible multi-step synthesis for the target compound is proposed below:

Step Reaction Reagents/Conditions Purpose
1 Quinazolinone formation Anthranilic acid + Benzylamine, POCl₃ Core bicyclic structure
2 Triazole annulation Hydrazine hydrate, EtOH, reflux Fuse triazole ring
3 Benzylation Benzyl bromide, K₂CO₃, DMF, 80°C Introduce N-benzyl group
4 CF₃ group installation 4-Bromophenyl-CF₃, Pd catalyst, Suzuki coupling Attach trifluoromethylphenyl moiety

Note: Yields and optimization data remain speculative due to absent experimental reports.

Challenges and Optimization Considerations

Regioselectivity in Triazole Formation

  • Competing pathways may yield isomeric triazolo[3,4-a]quinazolinones. Microwave-assisted synthesis improves regiocontrol.

Fluorination Efficiency

  • Anhydrous HF (AHF) usage, as described in WO2016125185A2, achieves high fluorination but requires specialized equipment.

Purification Hurdles

  • Column chromatography with silica gel (hexane/EtOAc) separates closely eluting intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Applications De Recherche Scientifique

4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable tool for synthetic organic chemistry.

    Biology: It is investigated for its potential as a biological probe to study enzyme interactions and cellular pathways.

    Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, making it a potent inhibitor in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-benzyl-1-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and binding affinity.

    4-benzyl-1-[4-methylphenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity towards specific molecular targets, making it a valuable compound for medicinal chemistry research.

Activité Biologique

The compound 4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is part of a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article focuses on the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The general synthetic route includes:

  • Preparation of the Triazole Ring : The initial step involves the reaction of benzylamine with isothiocyanatobenzene under reflux conditions.
  • Formation of Quinazolinone : Subsequent cyclization with hydrazine derivatives leads to the formation of the quinazolinone structure.
  • Final Modifications : Substituents are introduced to achieve the desired trifluoromethyl and benzyl groups.

Antihistaminic Activity

Research indicates that compounds similar to this compound exhibit significant H1-antihistaminic activity . In studies conducted on guinea pigs, these compounds demonstrated effective protection against histamine-induced bronchospasm. For instance, a related compound showed a protection percentage of 76%, outperforming the standard chlorpheniramine maleate (71%) while exhibiting lower sedation effects (7% compared to 30%) .

Anticancer Activity

The quinazolinone derivatives have been extensively studied for their anticancer properties . Compounds containing the quinazolinone moiety have shown promising cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). For example, derivatives with specific substitutions on the quinazolinone ring exhibited IC50 values as low as 7.52 μM against HeLa cells . The presence of electron-donating groups has been correlated with enhanced cytotoxicity.

Study 1: H1-Antihistaminic Activity

In a pharmacological investigation involving a series of synthesized triazoloquinazolinones:

  • Objective : Evaluate H1-antihistaminic properties.
  • Methodology : Guinea pigs were subjected to histamine challenges post-administration of test compounds.
  • Findings : The most active compound provided substantial protection against bronchospasm, indicating potential as a new class of antihistamines .

Study 2: Anticancer Efficacy

A study focused on synthesizing quinazolinone-oxadiazole hybrids revealed:

  • Objective : Assess cytotoxic activity against cancer cell lines.
  • Methodology : MTT assays were performed on MCF-7 and HeLa cells.
  • Results : Several hybrids displayed significant cytotoxicity with varying IC50 values, suggesting that structural modifications can enhance anticancer activity .

Data Tables

Compound NameBiological ActivityIC50 (μM)Reference
This compoundH1-antihistaminicN/A
Quinazolinone Derivative ACytotoxic (HeLa)7.52
Quinazolinone Derivative BCytotoxic (MCF-7)N/A

Q & A

Q. What are the established synthetic routes for 4-benzyl-1-[4-(trifluoromethyl)phenyl]triazoloquinazolin-5-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with condensation of benzyl thiols or hydrazine derivatives with triazole precursors. For example:

  • Step 1 : Cyclization of 2-hydrazinobenzoic acid with dithioimidocarbonates under basic conditions (e.g., triethylamine in ethanol) to form the triazole core .
  • Step 2 : Substitution with 4-(trifluoromethyl)benzyl groups via nucleophilic aromatic substitution or alkylation, often requiring catalysts like POCl₃ for activation .
  • Optimization : Yield and purity are maximized by controlling temperature (reflux vs. room temperature), solvent polarity (ethanol, DMF), and stoichiometric ratios of reagents. Continuous flow reactors may enhance reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry, particularly distinguishing triazole and quinazolinone protons .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₄H₁₆F₃N₅O) and detects isotopic patterns for the trifluoromethyl group .
  • X-ray Crystallography : Resolves crystal packing and planar geometry of the fused triazoloquinazolinone system, with deviations <5° from coplanarity .

Q. What preliminary biological activities have been reported for triazoloquinazolinone derivatives?

  • H1-antihistaminic activity : Analogues like 4-(3-ethylphenyl)-1-methyl-triazoloquinazolinones show 74.6% protection against histamine-induced bronchospasm in guinea pigs, surpassing chlorpheniramine maleate (71%) .
  • Antimicrobial potential : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships for this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-deficient trifluoromethyl groups enhance electrophilicity, favoring interactions with histamine receptors .
  • Molecular Docking : Simulates binding to H1 receptors (PDB: 3RZE), identifying key interactions:
    • π-π stacking between the triazole ring and Phe432.
    • Hydrogen bonding between the quinazolinone carbonyl and Lys191 .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological efficacy and selectivity?

  • Trifluoromethyl vs. Chloro Substituents : The CF₃ group improves metabolic stability (t₁/₂: 4.2 hrs vs. 2.8 hrs for Cl-substituted analogues) due to reduced CYP450 oxidation .
  • Benzyl vs. Allyl Side Chains : Allyl derivatives show increased cytotoxicity (IC₅₀: 12 µM vs. 28 µM in HeLa cells) but higher off-target effects .

Q. What strategies resolve contradictions in reported biological data across similar triazoloquinazolinones?

  • Standardized Assay Conditions : Discrepancies in IC₅₀ values (e.g., 10–50 µM for anticancer activity) arise from variations in cell lines (HeLa vs. MCF-7) or serum concentrations in media .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies in in vivo vs. in vitro results .

Q. How can synthetic by-products or impurities be identified and mitigated during scale-up?

  • HPLC-PDA Analysis : Detects common impurities like uncyclized hydrazine intermediates (retention time: 6.2 mins vs. 8.5 mins for the target compound) .
  • Recrystallization Optimization : Ethanol/water (7:3 v/v) reduces dimeric by-products formed via N–H···O hydrogen bonding .

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

  • Caco-2 Monolayers : Assess intestinal permeability (Papp: 1.2 × 10⁻⁶ cm/s), indicating moderate oral bioavailability .
  • Microsomal Stability Assays : Human liver microsomes quantify CYP450-mediated degradation (CLint: 22 mL/min/kg) .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for optimizing multi-step syntheses with low yields?

  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading) affecting yield. For example, a 15% yield increase was achieved by adjusting POCl₃ concentration from 1.2 to 1.5 equivalents .
  • In-line Monitoring : ReactIR tracks intermediate formation in real time, reducing over-reaction or by-product accumulation .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporation of azide tags enables click chemistry-based pull-down assays to identify binding proteins in cell lysates .
  • Thermal Shift Assays (TSA) : Quantifies protein stabilization (ΔTm: +3.5°C) upon compound binding to H1 receptors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.